1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde
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Overview
Description
1-Ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde is a heterocyclic compound that features a unique pyrano-pyrazole structure
Preparation Methods
The synthesis of 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can form the pyrazole ring, which is then subjected to further cyclization with an aldehyde to form the pyrano-pyrazole structure. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
1-Ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
1-Ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
1-Ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:
1-Methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde: This compound has a similar structure but with a methyl group instead of an ethyl group, which may result in different chemical and biological properties.
1-Ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid:
Properties
CAS No. |
1783632-71-2 |
---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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